molecular formula C12H13BrF3N3O2 B8230052 2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol

2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol

Cat. No.: B8230052
M. Wt: 368.15 g/mol
InChI Key: APVBWDIDZBVDDQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a bromine atom, a trifluoropropyl group, and a triazolopyridine moiety, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Attachment of the Trifluoropropyl Group: This step involves the reaction of the intermediate with a trifluoropropylating agent, such as trifluoropropyl iodide, under basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom or the triazolopyridine ring, leading to dehalogenation or ring reduction.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Dehalogenated products or reduced triazolopyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in a unique way, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoropropyl group could enhance its binding affinity to certain targets, while the triazolopyridine moiety might facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol
  • 2-(2-iodo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol

Uniqueness

The presence of the bromine atom in 2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol makes it unique compared to its chloro and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, potentially offering different reactivity profiles and interaction mechanisms.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[2-bromo-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxy-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N3O2/c1-6(12(14,15)16)21-8-5-4-7(11(2,3)20)9-17-10(13)18-19(8)9/h4-6,20H,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVBWDIDZBVDDQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=CC=C(C2=NC(=NN12)Br)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=CC=C(C2=NC(=NN12)Br)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.